molecular formula C14H23NO4 B2556730 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid CAS No. 2172559-67-8

7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid

Cat. No.: B2556730
CAS No.: 2172559-67-8
M. Wt: 269.341
InChI Key: AHMCTYIYZALHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid is a bicyclic organic compound featuring a spirocyclic core (azaspiro[3.5]nonane) with two functional groups: a tert-butoxycarbonyl (Boc) protecting group at the 7-position and a carboxylic acid moiety at the 5-position. This structure is widely used in medicinal chemistry as a rigid scaffold for drug discovery, leveraging its conformational constraints to enhance binding affinity and metabolic stability .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-7-14(5-4-6-14)10(9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMCTYIYZALHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is a common protecting group for amines in organic synthesis. It undergoes acid-catalyzed hydrolysis to yield the unprotected amine:
Reaction :
Boc-NH+H+NH3++CO2+t-BuOH\text{Boc-NH} + \text{H}^+ \rightarrow \text{NH}_3^+ + \text{CO}_2 + \text{t-BuOH}
Conditions :

  • Acidic conditions (e.g., TFA in DCM, HCl in dioxane).

Esterification and Amidation

The carboxylic acid group participates in esterification or amidation reactions to form derivatives such as esters or amides:
Reaction :
COOH+ROHCOOR+H2O\text{COOH} + \text{ROH} \rightarrow \text{COOR} + \text{H}_2\text{O} (ester)
COOH+R’NH2CONHR’+H2O\text{COOH} + \text{R'NH}_2 \rightarrow \text{CONHR'} + \text{H}_2\text{O} (amide)
Conditions :

  • Esterification : Acid catalyst (e.g., H₂SO₄) or coupling reagents (e.g., EDCl/HOBt).

  • Amidation : Activating agents (e.g., DCC, HATU).

Substitution Reactions

The spirocyclic core allows for nucleophilic substitution reactions. For example:
Reaction :
Spiro-N+XSpiro-N-X\text{Spiro-N} + \text{X}^- \rightarrow \text{Spiro-N-X}
Conditions :

  • Basic/acidic conditions (e.g., alkyl halides or acyl chlorides).

Reaction Conditions and Reagents

Reaction Type Reagents Conditions
Boc Deprotection TFA, HClAcidic environment (e.g., DCM, dioxane)
Esterification Alcohol (ROH), H₂SO₄, EDCl/HOBtRoom temperature or reflux
Amidation Amine (R'NH₂), DCC, HATUDMF, THF, or DCM at 0°C to rt
Substitution Alkyl halides, acyl chloridesBasic (NaH) or acidic (H₃O⁺) conditions
PROTAC Linker Use E3 ligase, target proteinOptimized pH and temperature

Stability and Handling

  • Storage : Sealed containers at 2–8°C to prevent degradation .

  • Safety : Handle with care due to potential irritancy (H302, H315, H319, H335) .

Citations reflect synthesis protocols, structural data, and applications from reliable sources .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid is C14H23NO4C_{14}H_{23}NO_{4} with a molecular weight of 269.34 g/mol. The compound features a spirocyclic structure that contributes to its unique chemical properties, making it suitable for various applications in drug development and synthesis.

Drug Development

One of the primary applications of this compound is as an intermediate in the synthesis of bioactive compounds. Research has indicated that derivatives of this compound can modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in various diseases, including HIV/AIDS and inflammatory conditions .

Case Study: Chemokine Receptor Modulation

  • Study Reference : US2005/0070609 A1 reports on the synthesis of derivatives from this compound that exhibit activity against chemokine receptors.
  • Findings : Compounds derived from 7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane have shown potential in delaying the progression of diseases associated with these receptors.

Antiviral and Anti-inflammatory Properties

The compound's derivatives are being explored for their potential as antiviral agents and for their anti-inflammatory properties. The ability to influence chemokine receptor activity suggests that these compounds could be developed into therapeutic agents for treating viral infections and inflammatory diseases .

Synthesis Techniques

The synthesis of this compound involves several steps that can be optimized for efficiency and yield. Methods reported include:

  • Epoxidation Reactions : This process allows for the introduction of functional groups that can enhance biological activity.
  • Ring Expansion Reactions : These reactions are crucial for increasing the complexity of the molecular structure, which can lead to improved pharmacological properties .

Table 1: Summary of Synthesis Methods

MethodDescriptionYield
EpoxidationIntroduction of epoxide groupsUp to 78%
Ring ExpansionFormation of complex spirocyclic structuresHigh yield reported

Mechanism of Action

The mechanism of action of 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

a) 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic Acid
  • CAS : 873924-12-0 .
  • Molecular Formula: C₁₄H₂₃NO₄.
  • Key Difference : Carboxylic acid group at the 2-position instead of 3.
  • Applications : Used as a building block for kinase inhibitors and protease modulators .
b) 7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic Acid
  • Status: Discontinued, as noted by CymitQuimica .
  • Key Difference : Carboxylic acid at the 1-position, which may alter solubility and reactivity compared to the 5-isomer.

Variations in Spiro Ring Systems

a) tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • CAS : 1363380-93-1 .
  • Molecular Formula: C₁₁H₁₇NO₃.
  • Key Difference: Smaller spiro ring system ([3.3]heptane vs. [3.5]nonane) and a ketone group at the 5-position.
  • Applications : Suitable for synthesizing constrained peptidomimetics .
b) 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-1-carboxylic Acid
  • CAS : 1363382-36-8 .
  • Molecular Formula: C₁₃H₂₁NO₄.

Functional Group Modifications

a) tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
  • CAS : 392331-78-1 .
  • Molecular Formula : C₁₂H₂₀N₂O₃.
  • Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
b) tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate
  • CAS : 1630906-60-3 .
  • Molecular Formula : C₁₁H₁₉N₂O₂.
  • Key Difference : Diazaspiro[3.4]octane system with dual nitrogen atoms, enhancing versatility in metal coordination or salt formation.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards (GHS)
Target Compound (5-carboxylic acid isomer) Not explicitly listed C₁₄H₂₃NO₄ ~269.34 Boc, carboxylic acid (C5) H302, H315, H319, H335
7-azaspiro[3.5]nonane-2-carboxylic acid isomer 873924-12-0 C₁₄H₂₃NO₄ 269.34 Boc, carboxylic acid (C2) Same as target
tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate 1363380-93-1 C₁₁H₁₇NO₃ 227.26 Boc, ketone Not specified
5-azaspiro[2.5]octane-1-carboxylic acid 1363382-36-8 C₁₃H₂₁NO₄ 255.31 Boc, carboxylic acid (C1) Not specified
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate 392331-78-1 C₁₂H₂₀N₂O₃ 240.30 Boc, ketone, diaza H302, H315, H319

Biological Activity

7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential as a pharmacological agent. This compound belongs to the class of 7-azaspiro compounds, which have been studied for their biological activities, including their role as GPR119 agonists and other therapeutic applications.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 1250999-64-4
  • Purity : Typically ≥ 97% .

GPR119 Agonism

Recent studies have highlighted the role of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, which are implicated in glucose homeostasis and insulin secretion. In a study published in Bioorganic & Medicinal Chemistry, a series of derivatives were synthesized and evaluated for their biological activity, with compound 54g identified as a potent GPR119 agonist. This compound demonstrated a favorable pharmacokinetic profile and significant glucose-lowering effects in diabetic rat models .

The mechanism by which these compounds exert their effects involves activation of the GPR119 receptor, which is associated with the modulation of incretin hormones and subsequent enhancement of insulin secretion from pancreatic beta cells. This action is particularly beneficial in managing type 2 diabetes .

Study on Compound Efficacy

A notable case study involved the administration of compound 54g in Sprague-Dawley rats, where it was observed to lower blood glucose levels significantly compared to control groups. The study provided evidence supporting the efficacy of this compound as a potential therapeutic agent for diabetes management .

CompoundEffect on Blood GlucoseAdministration MethodStudy Type
54gSignificant reductionOralIn vivo
ControlNo significant changeOralIn vivo

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound indicate high gastrointestinal absorption and blood-brain barrier permeability, suggesting potential central nervous system effects . Additionally, toxicity assessments reveal that the compound does not inhibit major cytochrome P450 enzymes, indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. How can the synthesis of 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid be optimized for improved yield and purity?

  • Methodological Answer :

  • Oxidation with Jones reagent : Use controlled conditions (−20°C in acetone) to oxidize aldehyde intermediates, ensuring the reaction mixture remains orange to avoid over-oxidation .
  • Purification : Employ silica gel chromatography (hexanes/acetone = 1/2) for intermediate isolation, achieving 80% yield. For the final product, use AmberChrom® anion-exchange resin and recrystallization (H₂O-EtOH) to obtain high-purity crystals .
  • Acidic hydrolysis : Reflux with 6 M HCl (19 hours) followed by vacuum concentration and resin-based purification minimizes byproducts .

Q. What safety precautions are critical when handling tert-butoxycarbonyl-protected azaspiro compounds?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant suits, and eye protection to prevent skin/eye contact. Inspect gloves before use and follow proper removal techniques .
  • Ventilation : Work in a fume hood to avoid inhalation risks, especially during acid hydrolysis (e.g., HCl reflux) .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste handlers .

Advanced Research Questions

Q. How can contradictions in NMR data for spirocyclic intermediates be resolved during structural elucidation?

  • Methodological Answer :

  • Multi-dimensional NMR : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in congested regions (e.g., δ 2.26–2.82 ppm for protons on the spirocyclic core) .
  • Comparative analysis : Cross-reference observed chemical shifts (e.g., δ 173.0–177.7 ppm for carbonyl carbons) with literature data for similar azaspiro compounds .
  • Chiral validation : Confirm stereochemistry via optical rotation ([α]D values) and enantiomer-specific recrystallization .

Q. What computational methods predict the hydrolytic stability of the Boc group under varying pH conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for Boc deprotection using hybrid functionals (e.g., B3LYP) to model acid-catalyzed hydrolysis pathways .
  • Molecular dynamics (MD) : Simulate solvation effects in aqueous HCl to identify protonation sites and transition states .
  • Experimental validation : Correlate computational results with empirical kinetic studies (HPLC monitoring of hydrolysis at pH 1–5) .

Q. How can diastereomer contamination be minimized during purification of spirocyclic carboxylic acids?

  • Methodological Answer :

  • Chiral chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers .
  • Recrystallization optimization : Adjust solvent polarity (e.g., EtOH/H₂O ratios) to favor crystallization of the desired diastereomer .
  • Monitoring : Employ polarimetry or chiral HPLC to assess enantiomeric excess (ee) at each purification step .

Q. What strategies address stereochemical challenges in synthesizing azaspiro compounds with multiple chiral centers?

  • Methodological Answer :

  • Asymmetric catalysis : Use chiral auxiliaries or organocatalysts to control stereochemistry during spiro ring formation .
  • X-ray crystallography : Resolve absolute configurations of intermediates (e.g., (−)-lycoperdic acid) to validate synthetic routes .
  • Kinetic resolution : Exploit differences in reaction rates between diastereomers using enzymes or chiral catalysts .

Data Contradiction Analysis

Q. How should researchers interpret conflicting IR or mass spectrometry data for Boc-protected intermediates?

  • Methodological Answer :

  • IR analysis : Compare observed peaks (e.g., 1791 cm⁻¹ for lactone carbonyls) with reference spectra to rule out impurities like unreacted aldehydes .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ions (e.g., [M+Na]⁺ = 322.0897) to confirm stoichiometry and detect isotopic anomalies .
  • Controlled degradation : Perform stability studies (e.g., thermal or pH stress) to identify degradation products that may skew data .

Experimental Design Considerations

Q. What factorial design approaches optimize reaction parameters for spirocyclic compound synthesis?

  • Methodological Answer :

  • Two-level factorial design : Vary temperature (−20°C vs. 0°C), solvent (acetone vs. THF), and reagent equivalents to identify critical factors affecting yield .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., HCl concentration vs. reflux time) to maximize product purity .
  • Robustness testing : Validate optimal conditions across multiple batches to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.